![molecular formula C20H22N6O2 B2411406 2-{2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole CAS No. 2097866-11-8](/img/structure/B2411406.png)
2-{2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole” is a complex organic compound. It is a derivative of pyrimidinyl piperazine . Pyrimidinyl piperazine is a common structural component of a variety of pharmaceuticals due to its properties as a monoamine oxidase inhibitor .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and screened for their monoamine oxidase A and B inhibitory activity .
Scientific Research Applications
Drug Metabolism and Antineoplastic Agents
Research on flumatinib, a tyrosine kinase inhibitor with structural similarities to the queried compound, revealed insights into its metabolism in chronic myelogenous leukemia patients. Flumatinib undergoes various metabolic processes, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, leading to the formation of multiple metabolites, which are crucial for understanding drug efficacy and safety profiles (Gong et al., 2010).
Potential Antipsychotic Agents
Heterocyclic carboxamides, structurally related to the compound of interest, were synthesized and evaluated for their potential as antipsychotic agents. These compounds showed promising in vivo activities, indicating their potential utility in treating psychiatric disorders (Norman et al., 1996).
Antitumor and Antimicrobial Activities
Enaminones derived from benzoxazole and containing piperazine moieties were investigated for their antitumor and antimicrobial activities. These studies highlight the potential of such compounds in developing new treatments for cancer and infectious diseases (Riyadh, 2011).
Antitubercular and Visceral Leishmaniasis Treatment
Compounds within the same chemical family were repositioned for the treatment of neglected tropical diseases, including visceral leishmaniasis. This repositioning emphasizes the potential of structurally related compounds in addressing a range of infectious diseases (Thompson et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
Similar compounds have been known to be well absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to cause changes in cellular processes, leading to various physiological effects .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially influence the action of similar compounds .
properties
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-18(24-11-13-25(14-12-24)19-21-8-4-9-22-19)16-6-3-10-26(16)20-23-15-5-1-2-7-17(15)28-20/h1-2,4-5,7-9,16H,3,6,10-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIYTTHEEVPASZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CCN(CC4)C5=NC=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.